molecular formula C11H9NO2 B2888974 1-(1,3-benzodioxol-5-yl)-1H-pyrrole CAS No. 443636-90-6

1-(1,3-benzodioxol-5-yl)-1H-pyrrole

Cat. No. B2888974
M. Wt: 187.198
InChI Key: KFNHLYASYVUCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1,3-benzodioxol-5-yl)-1H-pyrrole” is a pyrrole derivative with a 1,3-benzodioxol-5-yl group attached. Pyrrole is a heterocyclic aromatic organic compound, while 1,3-benzodioxol-5-yl is a methylenedioxyphenyl group, which is often found in various pharmaceuticals and is known for its ability to increase lipophilicity .

Scientific Research Applications

Conducting Polymers

1-(1,3-benzodioxol-5-yl)-1H-pyrrole derivatives have been investigated for their utility in creating conducting polymers. Notably, a study focused on poly[bis(pyrrol-2-yl)arylenes], which are conducting polymers derived from low oxidation potential monomers based on pyrrole, including derivatized bis(pyrrol-2-yl) arylenes. These polymers exhibit low oxidation potentials, rendering them stable in their conducting form, indicating potential applications in electronic devices due to their electrical properties (Sotzing et al., 1996).

Antimicrobial and Antimycobacterial Agents

Research into 1-(1,3-benzodioxol-5-yl)-1H-pyrrole derivatives has shown promising applications in the development of antimicrobial and antimycobacterial agents. A notable study synthesized a library of compounds from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone, which exhibited excellent drug-likeness properties and showed good to moderate activity against bacterial strains, including antimycobacterial activity against H37Rv. This suggests their potential in treating infectious diseases (Pandya et al., 2019).

Molecular Docking and Drug Design

Another application area is the use of pyrrole derivatives in molecular docking studies for drug design. A study involving the synthesis of pyrrole derivatives as antitubercular agents demonstrated that these compounds have moderate to good antitubercular activity. The study employed pharmacophore hypothesis and Surflex-Docking to understand the structure-activity relationship, suggesting these derivatives can contribute to the development of new drugs for tuberculosis treatment (Joshi et al., 2015).

Synthesis of New Chemical Entities

Research into 1-(1,3-benzodioxol-5-yl)-1H-pyrrole derivatives has also enabled the synthesis of new chemical entities with potential pharmaceutical applications. For instance, the development of new derivatives and ring systems of annulated pyrrolobenzo[1,4]diazepines has been reported, showcasing the chemical versatility and potential for the creation of novel compounds with specific biological activities (Schmidt et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, Piperine, indicates that it is harmful if swallowed and advises against its use in food, drugs, pesticides, or biocidal products .

Future Directions

The future directions for research on “1-(1,3-benzodioxol-5-yl)-1H-pyrrole” and similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-2-6-12(5-1)9-3-4-10-11(7-9)14-8-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNHLYASYVUCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-yl)-1H-pyrrole

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